molecular formula C10H18N4O B7568041 [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol

[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol

Numéro de catalogue B7568041
Poids moléculaire: 210.28 g/mol
Clé InChI: VOSRPSUFQSZYKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by the nucleotides ATP and ADP. P2Y1 receptors are widely expressed in the central and peripheral nervous systems, as well as in other tissues such as platelets and smooth muscle cells. MRS2500 has been used in scientific research to investigate the role of P2Y1 receptors in various physiological processes.

Mécanisme D'action

[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol is a selective antagonist of the P2Y1 receptor, which means that it binds to the receptor and prevents it from being activated by ATP or ADP. The P2Y1 receptor is coupled to G proteins, which are involved in signal transduction pathways that regulate various cellular functions. By blocking the activation of P2Y1 receptors, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can modulate these signaling pathways and affect cellular function.
Biochemical and Physiological Effects:
[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to have a variety of biochemical and physiological effects. For example, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can inhibit platelet aggregation by blocking the activation of P2Y1 receptors on platelets. This effect has potential therapeutic applications in the treatment of thrombotic disorders such as stroke and myocardial infarction. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has also been shown to inhibit vascular smooth muscle contraction, which may have implications for the treatment of hypertension and other cardiovascular diseases. In addition, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to affect neuronal synaptic transmission, which may have implications for the treatment of neurological disorders such as Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, a limitation of using [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol is that it may have off-target effects on other receptors or signaling pathways. In addition, the synthesis of [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can be complex and time-consuming, which may limit its availability for use in lab experiments.

Orientations Futures

There are many potential future directions for research involving [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol. One area of interest is the role of P2Y1 receptors in bone formation and metabolism. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to inhibit bone formation in vitro, suggesting that P2Y1 receptor antagonism may have therapeutic applications in the treatment of osteoporosis. Another area of interest is the role of P2Y1 receptors in neurological disorders such as Alzheimer's disease. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to affect synaptic transmission in the hippocampus, a brain region that is involved in learning and memory. Further research is needed to investigate the potential therapeutic applications of P2Y1 receptor antagonism in these and other diseases.

Méthodes De Synthèse

[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can be synthesized using a multi-step process that involves the reaction of 1-methyl-4-nitro-1H-imidazole with 2-bromo-1-cyclopentylmethanol to form 1-[(1-methyl-4-nitro-1H-imidazol-5-yl)methyl]cyclopentanol. This compound is then reduced using palladium on carbon and hydrogen gas to form 1-[(1-methyl-4-nitro-1H-imidazol-5-yl)methyl]cyclopentane. The nitro group is then reduced using iron powder and acetic acid to form 1-[(1-methyl-4-amin-1H-imidazol-5-yl)methyl]cyclopentane. Finally, this compound is reacted with 1-chloro-3-(1,2,3-triazol-4-yl)propan-2-ol in the presence of copper(I) iodide and triethylamine to form [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol.

Applications De Recherche Scientifique

[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been used in scientific research to investigate the role of P2Y1 receptors in various physiological processes. For example, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been used to study the role of P2Y1 receptors in platelet aggregation, vascular smooth muscle contraction, and neuronal synaptic transmission. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has also been used to investigate the effects of P2Y1 receptor antagonism on bone formation and metabolism.

Propriétés

IUPAC Name

[1-[(1-methyltriazol-4-yl)methylamino]cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-14-7-9(12-13-14)6-11-10(8-15)4-2-3-5-10/h7,11,15H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSRPSUFQSZYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CNC2(CCCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.